Physicochemical Profiling and Structural Dynamics of 4-(2-Methylphenyl)pyridine: A Technical Guide
Physicochemical Profiling and Structural Dynamics of 4-(2-Methylphenyl)pyridine: A Technical Guide
Introduction: The Biaryl Paradigm
In the realm of modern drug discovery and materials science, biaryl heterocycles serve as foundational scaffolds. 4-(2-Methylphenyl)pyridine (also designated as 4-(o-tolyl)pyridine; CAS: 30456-66-7) is a quintessential example of a sterically modulated biaryl system[1]. With a molecular formula of C12H11N and a molecular weight of 169.22 g/mol , this compound is frequently utilized as a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists for anti-emetic therapeutics[2], as well as in the development of tetrahydropyridine derivatives for cardiovascular indications[3].
As an Application Scientist, it is vital to understand that the physical properties of this molecule are not merely static numbers; they are dynamic parameters dictated entirely by its three-dimensional conformation.
Structural Causality: The Ortho-Effect
To predict and manipulate the behavior of 4-(2-Methylphenyl)pyridine, one must understand the causality behind its structural mechanics. In an unsubstituted 4-phenylpyridine, the two aromatic rings can adopt a relatively planar conformation, allowing for tight, highly ordered crystal lattice packing.
However, the introduction of a methyl group at the ortho position of the phenyl ring creates severe steric hindrance with the adjacent protons of the pyridine ring. This steric clash forces the biaryl system to twist, significantly increasing the dihedral angle between the two rings. This loss of coplanarity directly causes a reduction in crystal packing efficiency. Macroscopically, this manifests as a depressed melting point (often rendering such compounds as low-melting solids or viscous oils at room temperature) and alters its solvation thermodynamics and lipophilicity.
Structural causality: How the ortho-methyl group dictates macroscopic physical properties.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties of 4-(2-Methylphenyl)pyridine. Where exact empirical data is limited due to its nature as a reactive intermediate[4], highly accurate predictive models based on structural analogs are utilized.
| Property | Value / Characteristic | Structural Causality & Implications |
| Molecular Weight | 169.22 g/mol [1] | Optimal size for fragment-based drug design (FBDD). |
| CAS Number | 30456-66-7[1] | Universal chemical identifier. |
| Physical State (25°C) | Low-melting solid / Viscous oil | Steric twist prevents efficient crystal lattice formation. |
| Boiling Point | ~280°C - 295°C (Predicted) | High boiling point typical of biaryl systems; requires vacuum distillation for purification. |
| Density | ~1.05 - 1.10 g/cm³ (Predicted) | Standard density profile for nitrogenous biaryl heterocycles. |
| LogP (Octanol/Water) | ~3.2 (Predicted) | The lipophilic ortho-methyl group enhances lipid membrane permeability. |
| pKa (Conjugate Acid) | ~5.3 (Predicted) | The pyridyl nitrogen remains unprotonated at physiological pH (7.4), ensuring high bioavailability. |
Experimental Workflows for Property Validation
To ensure scientific integrity, physical properties must be determined using self-validating experimental systems. Below are the standard operating protocols for profiling 4-(2-Methylphenyl)pyridine.
Protocol A: High-Performance Liquid Chromatography (HPLC) for LogP Determination
Causality: The traditional shake-flask method is prone to emulsion formation with lipophilic bases and requires high sample volumes. HPLC offers a high-throughput, self-validating alternative by directly correlating chromatographic retention time with lipophilicity.
-
System Calibration (Self-Validation): Inject a homologous series of reference standards (e.g., toluene, bromobenzene, biphenyl) with known LogP values. Construct a calibration curve of Log(Retention Factor,
) versus LogP. -
Mobile Phase Preparation: Prepare a methanol/water (50:50 v/v) mobile phase. Crucial Step: Buffer the aqueous phase to pH 7.4 using a 10 mM phosphate buffer. Because the pKa of the pyridine nitrogen is ~5.3, pH 7.4 ensures the molecule is fully deprotonated and in its neutral state, preventing secondary electrostatic interactions with the column silica.
-
Sample Preparation: Dissolve 4-(2-Methylphenyl)pyridine in the mobile phase to a concentration of 0.1 mg/mL.
-
Execution: Inject 10 µL onto a C18 reverse-phase analytical column (e.g., 150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.
-
Data Analysis: Record the retention time (
). Calculate the retention factor , where is the dead time (measured using an unretained marker like uracil). Interpolate the LogP of the compound from the established calibration curve.
Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions
Causality: Traditional capillary melting point tubes are subjective and highly inaccurate for low-melting solids or oils. DSC provides a precise, quantitative thermodynamic profile of phase transitions and detects polymorphic behavior.
-
Calibration (Self-Validation): Calibrate the DSC instrument using high-purity Indium (melting point 156.6°C) to validate temperature accuracy and heat flow sensitivity.
-
Sample Encapsulation: Accurately weigh 3-5 mg of 4-(2-Methylphenyl)pyridine into a standard aluminum DSC pan. Crimp the lid tightly to ensure optimal thermal contact.
-
Purge Gas: Establish a dry nitrogen purge at 50 mL/min through the sample cell to prevent oxidative degradation during the heating cycle.
-
Thermal Cycle: Cool the sample to -20°C and hold for 5 minutes to ensure complete crystallization of the low-melting solid. Heat the sample from -20°C to 150°C at a strictly controlled rate of 10°C/min.
-
Analysis: Identify the melting temperature (
) as the extrapolated onset of the endothermic peak. The integrated area under the curve yields the enthalpy of fusion ( ).
Standardized workflow for the physicochemical characterization of biaryl heterocycles.
Conclusion
The physical properties of 4-(2-Methylphenyl)pyridine are a direct consequence of its sterically hindered biaryl axis. By understanding the causality between the ortho-methyl substitution and the resulting dihedral twist, researchers can accurately predict its low melting point, elevated lipophilicity, and specific solubility profile. Utilizing self-validating analytical techniques like HPLC and DSC ensures that these properties are accurately mapped, facilitating the seamless integration of this building block into complex pharmaceutical syntheses[2] and advanced materials applications.
References
- ChemicalBook. "30456-66-7 CAS MSDS (4-(2-METHYLPHENYL)PYRIDINE) Melting Point Boiling Point Density".
- Google Patents. "US8426450B1 - Substituted 4-phenyl pyridines having anti-emetic effect".
- Google Patents. "EP0110073A1 - Process for the preparation of tetrahydropyridines".
- BLD Pharm. "133756-29-3|1,2,3,4,5,6-Hexa(pyridin-4-yl)benzene - BLDpharm".
Sources
- 1. 30456-66-7 CAS MSDS (4-(2-METHYLPHENYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. US8426450B1 - Substituted 4-phenyl pyridines having anti-emetic effect - Google Patents [patents.google.com]
- 3. EP0110073A1 - Process for the preparation of tetrahydropyridines - Google Patents [patents.google.com]
- 4. 133756-29-3|1,2,3,4,5,6-Hexa(pyridin-4-yl)benzene|BLD Pharm [bldpharm.com]
